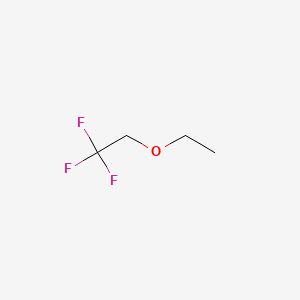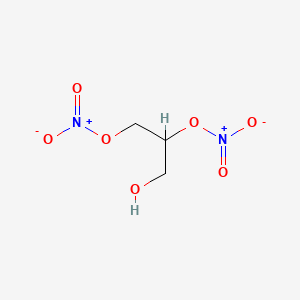
1,2-Dinitroglycerin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,2-dinitroglycerin involves several chemical processes that are crucial for obtaining this compound with high purity and yield. Studies have shown that the transformation of nitroglycerin can lead to the formation of 1,2- and 1,3-dinitroglycerin through specific biotransformation pathways. This process is mediated by enzymes that catalyze the reduction of nitroglycerin, leading to the sequential removal of nitrate groups and the formation of dinitroglycerin isomers (Chen, Zhang, & Stamler, 2002).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of two nitrate groups attached to a glycerol backbone. The specific arrangement of these nitrate groups significantly influences the compound's physical and chemical properties. Structural analyses, such as X-ray crystallography, have been utilized to determine the precise configuration of this compound and its isomers, providing insights into their molecular interactions and stability (Goto et al., 1992).
Chemical Reactions and Properties
This compound participates in various chemical reactions, reflecting its reactivity and potential applications. It can undergo further nitration to produce nitroglycerin or be involved in denitration reactions leading to mononitroglycerin compounds. The compound's chemical behavior is influenced by factors such as temperature, pH, and the presence of specific catalysts or inhibitors. These reactions are critical for understanding the metabolism of nitroglycerin and its therapeutic efficacy (Needleman & Krantz, 1965).
Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacodynamics : 1,2-Dinitroglycerin is a metabolite of nitroglycerin, which is transformed into 1,2- and 1,3-dinitroglycerin. These dinitrates are less active as coronary vasodilators and blood pressure depressants compared to nitroglycerin itself. This transformation process involves glutathione and occurs primarily in the liver, influenced by factors like phenobarbital pretreatment (Needleman & Krantz, 1965).
Analytical Chemistry : High-performance liquid chromatography and gas chromatography methods have been developed for separating and quantifying nitroglycerin and its metabolites, including this compound. These methods are essential for studying the rate of acid hydrolysis of nitroglycerin and its dinitro compounds (Wu et al., 1981).
Chemical Denitration : Research has shown that this compound can be converted to 1,3-dinitroglycerin before denitration, a process that occurs with higher rate constants at increased pH and temperature. This understanding is crucial for the safe handling and disposal of these compounds (Aburawi et al., 1984).
Bioactivation Mechanism : A study identified a nitrate reductase that catalyzes the formation of 1,2-glyceryl dinitrate and nitrite from nitroglycerin, leading to the production of cGMP and vascular smooth muscle relaxation. This mechanism is critical in understanding the therapeutic action of nitroglycerin and its tolerance development (Chen et al., 2002).
Pharmacokinetics and Drug Delivery : The formation of this compound varies with the route of nitroglycerin administration, impacting the drug's pharmacokinetics and therapeutic effects. Understanding these metabolic pathways is vital for optimizing drug delivery systems (Noonan & Benet, 1987).
Environmental Impact and Biodegradation : Studies on the anaerobic biodegradation of nitroglycerin have shown that it can be completely mineralized, producing this compound among other intermediates. This process is important for addressing environmental contamination by nitroglycerin (Christodoulatos et al., 1997).
Phytotoxicity and Uptake in Soil : Research on nitroglycerin's phytotoxicity and uptake in soil has shown that its dinitrate metabolites, including this compound, can be absorbed by plants. This information is crucial for understanding the ecological impact of nitroglycerin contamination (Rocheleau et al., 2011).
Wirkmechanismus
Target of Action
The primary target of 1,2-Dinitroglycerin is the vascular smooth muscle . The compound acts on this muscle tissue, leading to its relaxation . This relaxation is crucial in the treatment of conditions such as angina pectoris, heart failure, and hypertension .
Mode of Action
This compound interacts with its targets by being metabolized to nitrite and then to nitric oxide . Nitric oxide is a potent vasodilator that relaxes vascular smooth muscle . This relaxation leads to vasodilation, or the widening of blood vessels, which in turn increases blood flow and reduces blood pressure .
Biochemical Pathways
This compound undergoes a sequential denitration pathway . It is transformed to 1-mononitroglycerin and then to glycerol, under both aerobic and anaerobic conditions . This metabolic process is facilitated by the enzyme mitochondrial aldehyde dehydrogenase 2 (ALDH2) .
Pharmacokinetics
The plasma protein binding of the metabolites of this compound is significant, with 60% for this compound . This binding can affect the distribution and elimination of the compound in the body. The metabolism of this compound is promoted by mitochondrial aldehyde dehydrogenase 2 (ALDH2), which plays a crucial role in the bioactivation of the compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of vascular smooth muscle . This relaxation leads to vasodilation, which can alleviate symptoms of conditions like angina pectoris by increasing blood flow to the heart .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other medications can interact with this compound, potentially altering its effectiveness . Additionally, lifestyle factors such as diet and physical activity levels can impact the body’s response to this compound .
Safety and Hazards
1,2-Dinitroglycerin is highly flammable and causes serious eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Biochemische Analyse
Biochemical Properties
1,2-Dinitroglycerin plays a significant role in biochemical reactions, particularly in the metabolism of nitroglycerin. It interacts with several enzymes, including mitochondrial aldehyde dehydrogenase 2 (ALDH2), which promotes the bioactivation of nitroglycerin . This interaction is crucial for the conversion of nitroglycerin to nitric oxide, a potent vasodilator. Additionally, this compound has been shown to bind to plasma proteins, with a binding affinity of approximately 60% .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause vasodilation in both arteries and veins, similar to its parent compound, nitroglycerin . This effect is mediated through the release of nitric oxide, which activates the enzyme guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP levels result in the relaxation of smooth muscle cells, thereby promoting vasodilation .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to nitric oxide through the action of mitochondrial aldehyde dehydrogenase 2 (ALDH2) . Nitric oxide then activates guanylate cyclase, leading to an increase in cGMP levels. This cascade of events results in the relaxation of smooth muscle cells and subsequent vasodilation . Additionally, this compound has been shown to interact with other biomolecules, including plasma proteins, which may influence its distribution and activity within the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation can occur under certain conditions . Studies have shown that the plasma concentration of this compound can vary depending on the route of administration and the formulation used . Long-term effects on cellular function have also been observed, with prolonged exposure leading to sustained vasodilation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to induce vasodilation without significant adverse effects . At higher doses, toxic effects such as hypotension and tachycardia have been observed . Threshold effects have also been noted, with a certain dosage required to achieve the desired vasodilatory effect .
Metabolic Pathways
This compound is involved in the metabolic pathways of nitroglycerin. It is formed as a major plasma metabolite of nitroglycerin and is further metabolized to nitric oxide . The enzymes involved in this metabolic pathway include mitochondrial aldehyde dehydrogenase 2 (ALDH2) and other nitrate reductases . These enzymes facilitate the conversion of this compound to nitric oxide, which exerts its vasodilatory effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interactions with plasma proteins . The compound has a binding affinity of approximately 60% to plasma proteins, which influences its distribution and localization within the body .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it interacts with mitochondrial aldehyde dehydrogenase 2 (ALDH2) to promote the bioactivation of nitroglycerin . This localization is crucial for its conversion to nitric oxide and subsequent vasodilatory effects .
Eigenschaften
IUPAC Name |
(1-hydroxy-3-nitrooxypropan-2-yl) nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O7/c6-1-3(12-5(9)10)2-11-4(7)8/h3,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVHBTOOPNJKLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30875566 | |
| Record name | 1,2,3-PROPANETRIOL, 1,2-DINITRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30875566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
621-65-8, 27321-62-6 | |
| Record name | Glyceryl 1,2-dinitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl-1,2-dinitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dinitroglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027321626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-PROPANETRIOL, 1,2-DINITRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30875566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 1,2-DINITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8542I4GE54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1,2-Dinitroglycerin involved in the degradation of Nitroglycerin?
A: this compound is a key intermediate in the microbial degradation pathway of Nitroglycerin. [, ] Research has identified Arthrobacter sp. strain JBH1 as capable of utilizing Nitroglycerin as its sole source of carbon and nitrogen. [] This bacterium breaks down Nitroglycerin through a stepwise denitration process where this compound, along with 1,3-Dinitroglycerin, are initial products. [] Further enzymatic action converts these dinitroglycerin isomers into mononitroglycerins, eventually leading to the formation of glycerol, which fuels the bacterium's metabolism. []
Q2: What enzymes are crucial for the conversion of Nitroglycerin to this compound?
A: Studies on Arthrobacter sp. JBH1 have revealed that Old Yellow Enzymes (OYEs) play a critical role in the initial denitration step of Nitroglycerin. [] Specifically, the OYE homolog PfvA exhibits significantly higher efficiency in converting Nitroglycerin to this compound and 1,3-Dinitroglycerin compared to other OYEs like PfvC. []
Q3: Is there any difference in the reactivity of this compound and 1,3-Dinitroglycerin in the degradation pathway?
A: Interestingly, both this compound and 1,3-Dinitroglycerin are substrates for the enzyme PfvA. [] This enzyme further denitrates both isomers, producing 1-Mononitroglycerin and/or 2-Mononitroglycerin. [] This suggests a degree of flexibility in the degradation pathway and highlights the versatility of the involved enzymes.
Q4: Beyond biodegradation, what other research exists on this compound?
A: The interaction of this compound with chloride ions has been investigated using atmospheric pressure ion mobility spectrometry. [] This research explored the gas-phase dissociation kinetics of the this compound-chloride adduct, determining its activation energy and pre-exponential factor for dissociation. [] Density functional theory calculations further elucidated the structure of this adduct, revealing three hydrogen bonds involving the chloride ion and the hydroxyl and nitrated carbon groups of this compound. []
Q5: How does the structure of this compound influence its interaction with chloride ions?
A: Studies comparing various nitrate esters indicate that the number of hydroxyl groups participating in hydrogen bonding significantly impacts the chloride ion dissociation energy. [] The presence of a single hydroxyl group in this compound likely contributes to its specific binding affinity and dissociation behavior with chloride ions, as evidenced by the experimental and theoretical data. []
Q6: Are there analytical methods to measure this compound?
A: Yes, sensitive gas chromatography methods coupled with electron capture detection have been developed to quantify this compound in human plasma. [, ] These methods offer good linearity, precision, and low limits of quantification, making them suitable for pharmacokinetic studies and bioequivalence evaluations of Nitroglycerin formulations. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

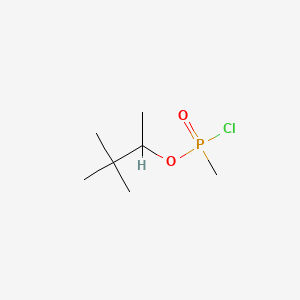
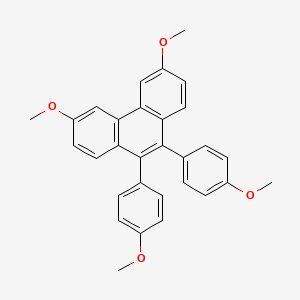
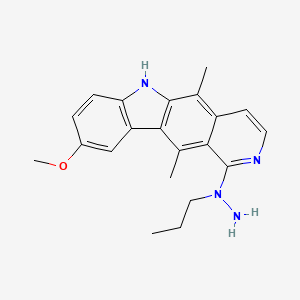
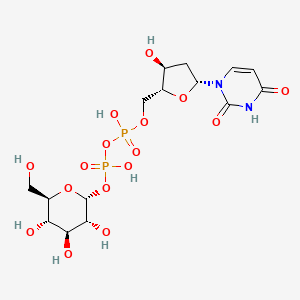
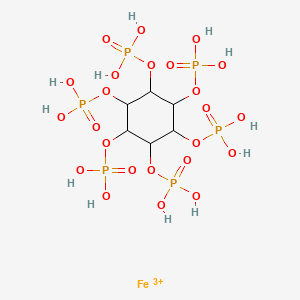
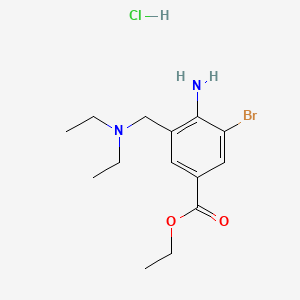
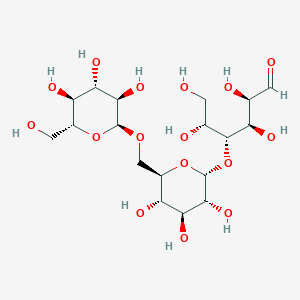
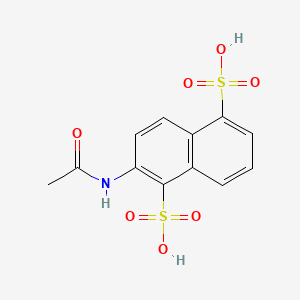
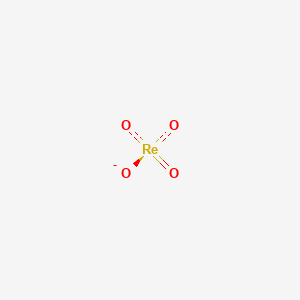
![4-[(4-Allyl-2,5-dimethyl-piperazin-1-yl)-(3-hydroxy-phenyl)-methyl]-N,N-diethyl-benzamide](/img/structure/B1197884.png)
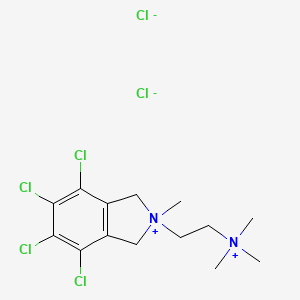
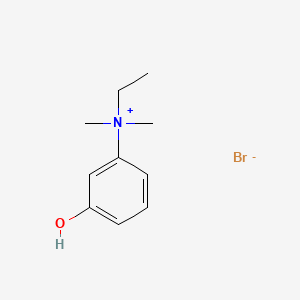
![4-[2-hydroxy-1-(3-hydroxy-4-methyloct-1-en-6-ynyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid](/img/structure/B1197890.png)
